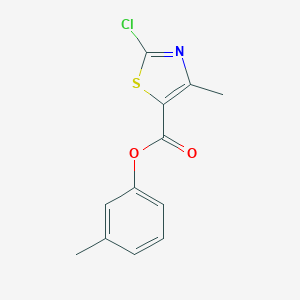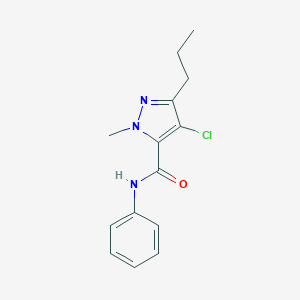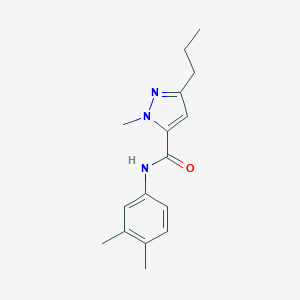
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the selective inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate depend on the specific enzyme being targeted. In general, this compound has been shown to have a significant impact on cellular processes such as gene expression, protein synthesis, and cell division. It has also been shown to have potential therapeutic applications in the treatment of certain diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate. One potential area of focus is the development of new analogs of this compound with improved selectivity and efficacy. Another potential direction is the study of the role of this compound in other biological processes beyond enzyme inhibition. Overall, the potential applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate in scientific research make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid with 3-methylphenyl magnesium bromide. This reaction is typically carried out in anhydrous conditions using a suitable solvent such as ether or THF.
Aplicaciones Científicas De Investigación
One of the key applications of 3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is in the field of enzyme inhibition. This compound has been shown to selectively inhibit certain enzymes, making it a valuable tool for studying biochemical pathways and physiological processes. In particular, it has been used to study the role of certain enzymes in cancer development and progression.
Propiedades
Nombre del producto |
3-Methylphenyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Fórmula molecular |
C12H10ClNO2S |
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
(3-methylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-4-3-5-9(6-7)16-11(15)10-8(2)14-12(13)17-10/h3-6H,1-2H3 |
Clave InChI |
RVBZDAIUINRNMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=C(N=C(S2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)

![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B287659.png)
![6-[(4-Chlorophenoxy)methyl]-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287660.png)
![3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287661.png)
![3-(2-Methylbenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287663.png)
![6-(4-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287665.png)
![6-(2-Methylbenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287666.png)